2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid

Description

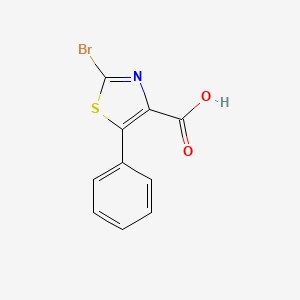

2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at position 2, a phenyl group at position 5, and a carboxylic acid group at position 4.

Properties

IUPAC Name |

2-bromo-5-phenyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZQPIUEUQOZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Phenyl-1,3-thiazole-4-carboxylic Acid

The precursor 5-phenyl-1,3-thiazole-4-carboxylic acid is synthesized via cyclocondensation of thiourea derivatives with α-keto acids. For instance, phenylglyoxylic acid reacts with thiourea in the presence of sulfuric acid to form the thiazole ring. The carboxylic acid group is introduced at position 4 through direct incorporation of the α-keto acid:

$$

\text{Thiourea} + \text{Phenylglyoxylic Acid} \xrightarrow{\text{H}2\text{SO}4} \text{5-Phenyl-1,3-thiazole-4-carboxylic Acid}

$$

Regioselective Bromination at Position 2

Electrophilic bromination of 5-phenyl-1,3-thiazole-4-carboxylic acid is achieved using bromine (Br₂) in acetic acid with iron(III) bromide (FeBr₃) as a catalyst. The phenyl group at position 5 directs bromination to position 2 due to its electron-donating resonance effect:

$$

\text{5-Phenyl-1,3-thiazole-4-carboxylic Acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic Acid}

$$

Key Conditions :

Hantzsch Thiazole Synthesis with In Situ Bromination

Thiazole Ring Formation

The Hantzsch reaction employs a brominated α-halo ketone and a phenyl-substituted thioamide. For example, bromoacetophenone reacts with benzothioamide to form 2-bromo-5-phenyl-1,3-thiazole-4-methyl:

$$

\text{Benzothioamide} + \text{Bromoacetophenone} \rightarrow \text{2-Bromo-5-phenyl-1,3-thiazole-4-methyl}

$$

Oxidation of Methyl to Carboxylic Acid

The methyl group at position 4 is oxidized to a carboxylic acid using concentrated nitric acid (HNO₃) at 85°C:

$$

\text{2-Bromo-5-phenyl-1,3-thiazole-4-methyl} \xrightarrow{\text{HNO}_3} \text{this compound}

$$

Key Conditions :

Dihalomethyl Thiazole Hydrolysis and Oxidation

Synthesis of 4-Dichloromethyl-2-bromo-5-phenylthiazole

4-Dichloromethyl-2-bromo-5-phenylthiazole is prepared by chlorinating 4-methyl-2-bromo-5-phenylthiazole with sulfuryl chloride (SO₂Cl₂).

Hydrolysis to Aldehyde and Oxidation

The dichloromethyl group is hydrolyzed to an aldehyde using sulfuric acid, followed by oxidation with nitric acid:

$$

\text{4-Dichloromethyl-2-bromo-5-phenylthiazole} \xrightarrow{\text{H}2\text{O, H}2\text{SO}4} \text{4-Formyl-2-bromo-5-phenylthiazole} \xrightarrow{\text{HNO}3} \text{Target Compound}

$$

Key Conditions :

Bromoacetylation of Aminothiazole Derivatives

Synthesis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid

2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is synthesized via cyclization of thiosemicarbazide with benzoic acid derivatives.

Bromoacetylation Reaction

The amine group at position 2 undergoes bromoacetylation using bromoacetyl bromide in dichloromethane (DCM):

$$

\text{2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid} + \text{BrCH}_2\text{COBr} \rightarrow \text{Target Compound}

$$

Key Conditions :

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation-Oxidation | Bromination, Oxidation | 60–75% | High regioselectivity | Requires pre-formed thiazole precursor |

| Hantzsch Synthesis | Cyclization, Oxidation | 65–70% | One-pot ring formation | Low functional group tolerance |

| Dihalomethyl Oxidation | Hydrolysis, Oxidation | 85–90% | High yield | Multi-step, hazardous reagents |

| Bromoacetylation | Bromoacetylation of amine | 50–60% | Mild conditions | Low yield, side reactions |

Mechanistic Insights and Optimization

Role of Lewis Acids in Bromination

Iron(III) bromide enhances electrophilic bromination by polarizing Br₂, facilitating attack at the electron-rich position 2. Alternative catalysts like AlBr₃ may improve yields but risk over-bromination.

Oxidation of Methyl Groups

Nitric acid oxidizes methyl groups to carboxylic acids via a radical mechanism, forming intermediates such as alcohols and ketones. Catalytic vanadium pentoxide (V₂O₅) accelerates this process but may degrade acid-sensitive substrates.

Solvent Effects in Cyclization

Polar aprotic solvents (e.g., DMF, DMSO) improve cyclization yields by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor halogenation steps.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

Biology: Studied for its interactions with biological targets such as enzymes and receptors.

Agriculture: Used in the development of agrochemicals such as pesticides and herbicides.

Materials Science: Employed in the synthesis of functional materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The bromine atom and phenyl group contribute to its binding affinity and specificity for molecular targets. The carboxylic acid group can form hydrogen bonds with active site residues, enhancing its inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-bromo-5-phenyl-1,3-thiazole-4-carboxylic acid with structurally related thiazole and isothiazole derivatives, focusing on substituent effects, synthetic routes, and spectral properties.

Structural and Functional Group Variations

Spectroscopic and Physicochemical Properties

- Carboxylic Acid Stretching :

- 3-Bromo-4-phenylisothiazole-5-carboxylic acid exhibits a strong ν(C=O) stretch at 1736 cm⁻¹ in FTIR, compared to the amide precursor’s ν(C=O) at 1672 cm⁻¹ .

- The target compound’s carboxylic acid group (position 4) may show a similar ν(C=O) range, influenced by the electron-withdrawing Br and Ph groups.

- NMR Shifts :

- In 3-bromo-4-phenylisothiazole-5-carboxylic acid, the carbonyl carbon resonates at 163.1 ppm in ¹³C NMR, shifted downfield from the amide precursor (160.7 ppm) . A comparable deshielding effect is expected for the target compound.

Biological Activity

2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound features a thiazole ring substituted with a bromine atom, a phenyl group, and a carboxylic acid group, which contribute to its chemical reactivity and biological efficacy. The thiazole derivatives are well-documented for their roles in medicinal chemistry, agriculture, and materials science.

Target Interactions : Thiazole derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The mechanism of action involves donor-acceptor interactions and nucleophilic reactions that can activate or inhibit specific biochemical pathways.

Biochemical Pathways : These compounds can influence several biochemical pathways by modulating enzyme activity or receptor signaling. For instance, they have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant effects .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives possess significant antimicrobial properties. Studies have demonstrated the efficacy of similar compounds against various bacterial and fungal strains. The mode of action often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anticancer Properties

Studies have shown that this compound exhibits potent anticancer activity. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10–30 | Human glioblastoma U251 |

| Other thiazole derivatives | Varies | Various cancer cell lines |

The presence of the phenyl group at the fifth position enhances its cytotoxicity against cancer cells by promoting apoptosis and inhibiting tumor growth through various mechanisms .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo.

Case Studies

Several case studies highlight the biological activity of thiazole derivatives:

- Anticancer Activity : A study evaluated the anticancer effects of a series of thiazole derivatives on human melanoma WM793 cells. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced cytotoxicity compared to controls .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The study found that certain modifications to the thiazole structure significantly improved antibacterial activity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves bromination reactions followed by coupling with benzaldehyde to introduce the phenyl group. Various synthetic routes have been optimized for yield and efficiency.

Common Reactions Include :

- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines.

- Oxidation Reactions : The thiazole ring can undergo oxidation to form sulfoxides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-phenyl-1,3-thiazole-4-carboxylic acid, and what key reaction conditions should be optimized?

- Answer: A validated method involves bromination of a thiazole precursor using n-BuLi in THF at -78°C, followed by addition of Br₂ in cyclohexane. Critical parameters include maintaining cryogenic temperatures to prevent side reactions and controlling stoichiometry to avoid over-bromination. Post-reaction purification via recrystallization or column chromatography is essential for isolating the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer:

- NMR Spectroscopy (¹H/¹³C): Confirms substitution patterns and aromatic proton environments. For structurally similar thiazoles, coupling constants between C2-Br and adjacent protons are diagnostic .

- IR Spectroscopy: Identifies the carboxylic acid group (stretching ~2500-3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O).

- Melting Point Analysis: Reported values for analogs (e.g., 149–150°C for 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid) help validate purity .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Answer: Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or gradient column chromatography (ethyl acetate/hexane) effectively removes unreacted starting materials. For brominated thiazoles, silica gel with 5–10% methanol in dichloromethane may improve resolution .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of the thiazole ring in cross-coupling reactions?

- Answer: The C2-bromine activates the thiazole for Suzuki-Miyaura couplings, but steric hindrance from the phenyl group at C5 may necessitate bulky palladium catalysts (e.g., XPhos Pd G3). Computational studies (DFT) on charge distribution can predict regioselectivity in nucleophilic substitutions .

Q. How to resolve contradictions in biological activity data between different substituted thiazole carboxylic acids?

- Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing Br with Cl or varying phenyl groups). Use standardized assays (e.g., enzyme inhibition kinetics) and statistical tools like PCA to identify critical structural determinants .

Q. What computational methods aid in predicting the binding affinity of this compound to biological targets?

- Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes.

- MD Simulations: Apply AMBER or GROMACS to assess stability of ligand-protein complexes over 100+ ns trajectories.

- QSAR Models: Train models using descriptors like LogP, polar surface area, and Hammett constants .

Q. How to address discrepancies in reported melting points for structurally similar thiazole derivatives?

- Answer: Investigate polymorphism via X-ray crystallography or DSC. Verify purity through HPLC (>98% by area) and compare synthetic protocols (e.g., solvent choice, cooling rates during crystallization). For example, analogs like 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid show consistent mp (149–150°C) when purified rigorously .

Methodological Notes

- Synthesis Optimization: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and adjust equivalents of n-BuLi to prevent deprotonation of the carboxylic acid group .

- Data Contradiction Analysis: Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) and consult crystallographic databases (CCDC) for structural comparisons.

- Advanced Applications: Explore use in metal-organic frameworks (MOFs) by functionalizing the carboxylic acid group or in photoactive materials via bromine-mediated heavy atom effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.